
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H7BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromomethyl, methyl, and trifluoromethyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine typically involves the bromination of 6-methyl-3-(trifluoromethyl)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS reacts with the methyl group to form the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the reaction conditions can be optimized to minimize by-products and improve yield.
化学反应分析
Types of Reactions
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 2-(carboxymethyl)-6-methyl-3-(trifluoromethyl)pyridine.
Reduction: Formation of 2-(bromomethyl)-6-methylpyridine.
科学研究应用
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Utilized in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: Employed in the synthesis of agrochemicals and materials with specialized properties.
作用机制
The mechanism of action of 2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine depends on its application. In biological systems, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. This is due to the electron-withdrawing nature of the trifluoromethyl group, which can influence the electronic distribution within the molecule and improve interactions with biological macromolecules .
相似化合物的比较
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and trifluoromethyl groups on the pyridine ring. This combination allows for diverse chemical modifications and applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a reactive site for further functionalization .
属性
分子式 |
C8H7BrF3N |
|---|---|
分子量 |
254.05 g/mol |
IUPAC 名称 |
2-(bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c1-5-2-3-6(8(10,11)12)7(4-9)13-5/h2-3H,4H2,1H3 |
InChI 键 |
UAPOKVXVJJHDHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


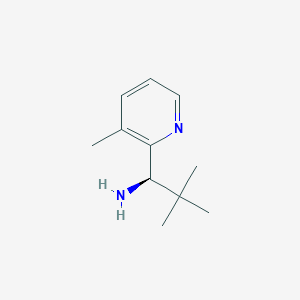
![(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B13056032.png)
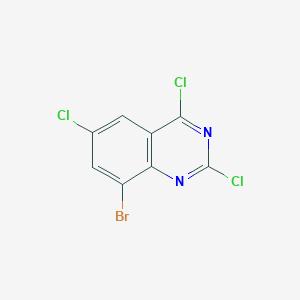
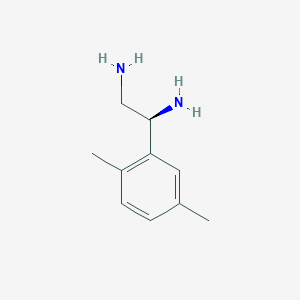
![4-((2,5-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056048.png)
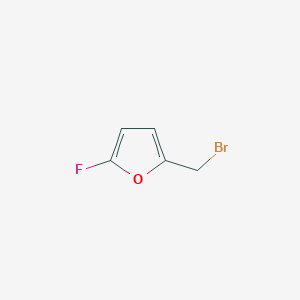
![1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13056057.png)
![(E)-[(3-nitrophenyl)methylidene]aminofuran-2-carboxylate](/img/structure/B13056058.png)
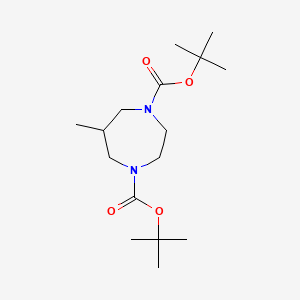



![Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B13056086.png)

